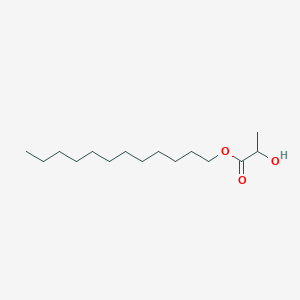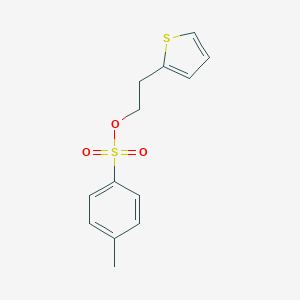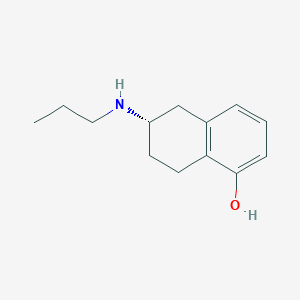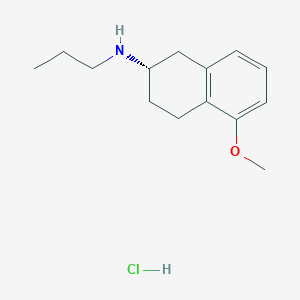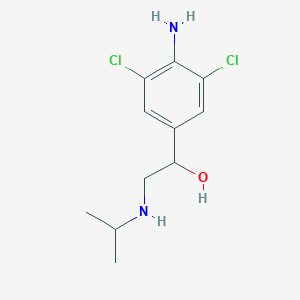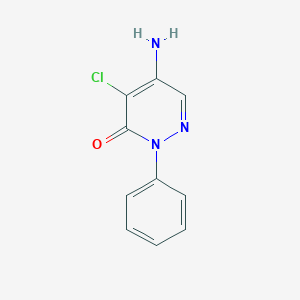
rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an azido group and a naphthalenyloxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- typically involves the reaction of 2-bromo-1-propanol with 1-naphthol under basic conditions to form the naphthalenyloxy intermediate. This intermediate is then reacted with sodium azide to introduce the azido group . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with solvents like water or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted propanol derivatives with various functional groups replacing the azido group.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1-naphthalenyloxy)-2-propanol: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: A tertiary amine derivative with different chemical properties and uses.
Uniqueness
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and other applications where the formation of stable triazole rings is desired.
Eigenschaften
IUPAC Name |
1-azido-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYVTMHROMKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444081 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-64-5 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
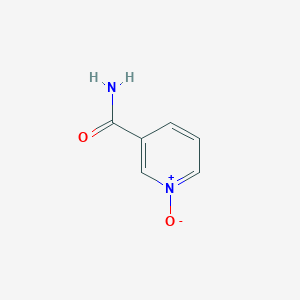
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
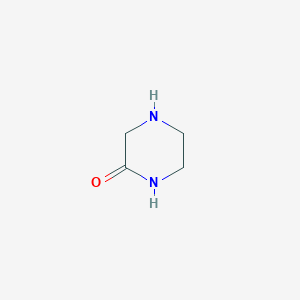
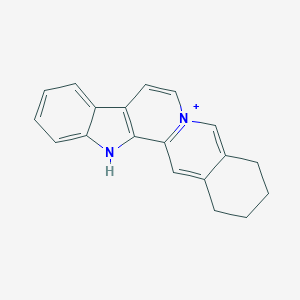
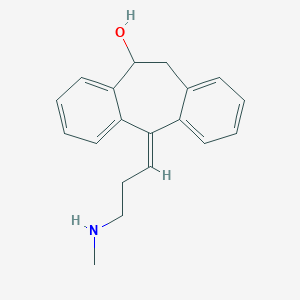
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)

